
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H12N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of a suitable pyrazole derivative with an ethoxyethanol compound. One common method involves the use of 1H-pyrazole-4-carbaldehyde and 2-ethoxyethanol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-ethoxy-1-(1H-pyrazol-4-yl)ethanone, while reduction can produce 2-ethoxy-1-(1H-pyrazol-4-yl)ethanamine.
Aplicaciones Científicas De Investigación
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Pyrazol-4-yl)ethanol: This compound lacks the ethoxy group and has different chemical properties and reactivity.
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol: This compound has a methyl group instead of an ethoxy group, which affects its solubility and reactivity.
2-Ethoxy-1-(1-Methyl-1H-pyrazol-4-yl)ethanone: This compound has a ketone group instead of a hydroxyl group, leading to different chemical behavior.
Uniqueness
2-Ethoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both an ethoxy group and a hydroxyl group, which confer specific chemical properties and reactivity
Propiedades
Fórmula molecular |
C7H12N2O2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-ethoxy-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-5-7(10)6-3-8-9-4-6/h3-4,7,10H,2,5H2,1H3,(H,8,9) |
Clave InChI |
BSRDNUMFXZIYHN-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(C1=CNN=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


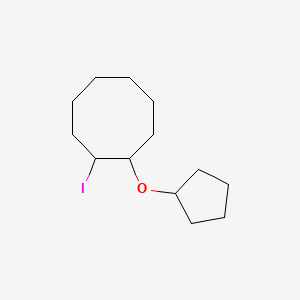
![4-[4-(2-Methoxyethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13308321.png)
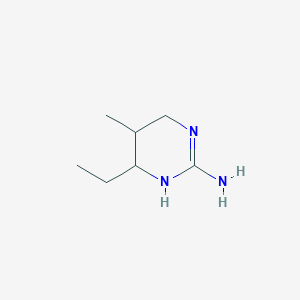

![3-[2-(Methylsulfanyl)ethoxy]azetidine](/img/structure/B13308343.png)
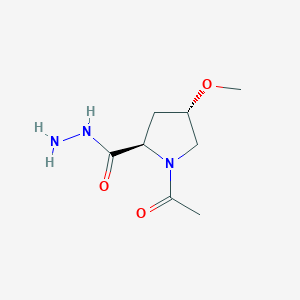
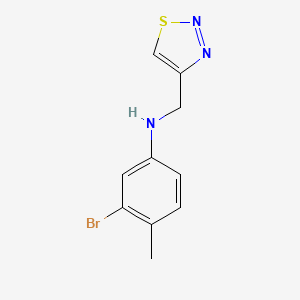
![3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308360.png)
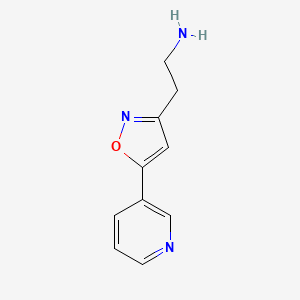
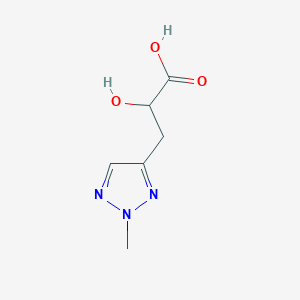
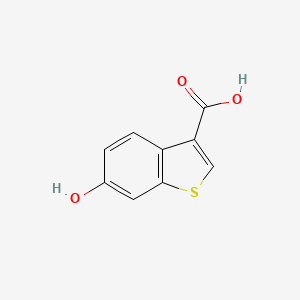
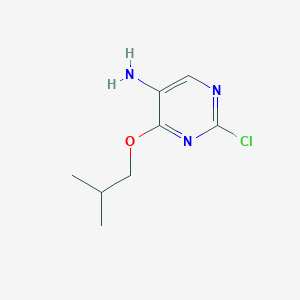

![2-Methyl-2-[4-(propan-2-yl)phenyl]propanal](/img/structure/B13308384.png)
